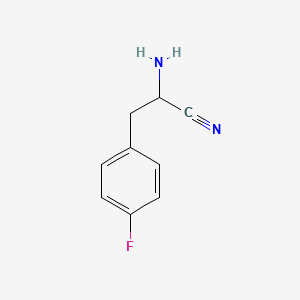
3-Fluoro-4-acetylaminobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-acetylaminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 3-position and an acetylamino group at the 4-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of 3-Fluoro-4-acetylaminobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-acetylaminobiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s interactions with biological systems are of interest, particularly in the study of enzyme inhibition and protein binding.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-acetylaminobiphenyl involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a carcinogen by forming covalent bonds with DNA, leading to mutations and cancer development . The compound’s acetylamino group is believed to play a crucial role in its carcinogenic activity, as it undergoes metabolic activation to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
3-Fluoro-4-acetylaminobiphenyl can be compared with other biphenyl derivatives, such as:
4-Acetylaminobiphenyl: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-Fluoro-4-aminobiphenyl: Lacks the acetyl group, which can affect its carcinogenic potential and chemical properties.
2-Fluoro-4-acetylaminobiphenyl: The position of the fluorine atom is different, which can influence its reactivity and interactions with biological targets.
The unique combination of the fluorine atom and the acetylamino group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
725-04-2 |
|---|---|
Molecular Formula |
C14H12FNO |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-(2-fluoro-4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
NBAUDCWTTFHKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


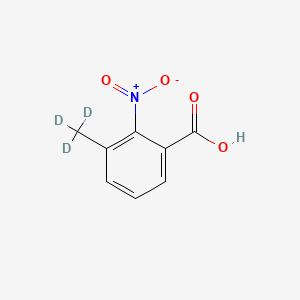
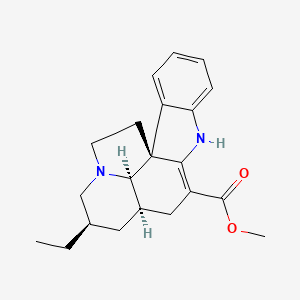
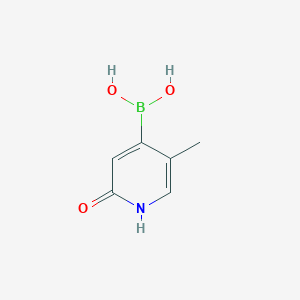
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
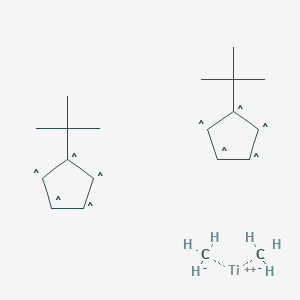
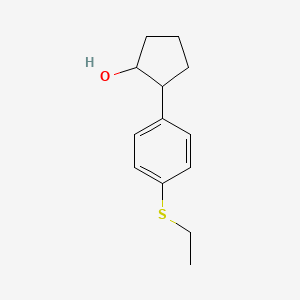
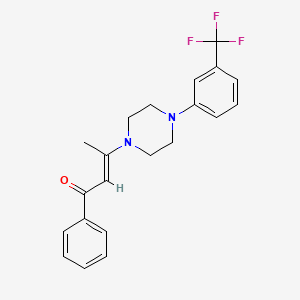
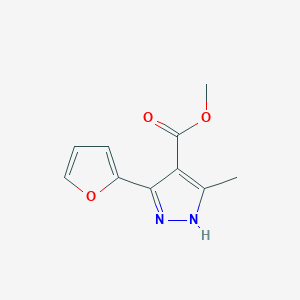
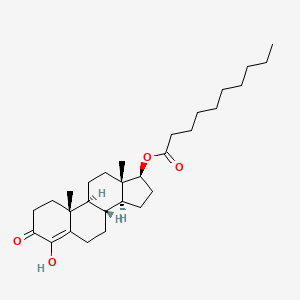
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
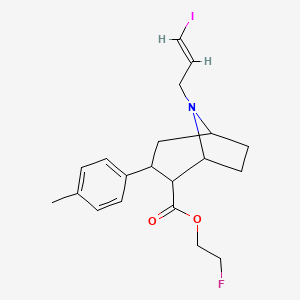
![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)

